3-Cyclopropyl-2,2-dimethylpropanal
Overview
Description
3-Cyclopropyl-2,2-dimethylpropanal is an organic compound with the molecular formula C₈H₁₄O It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanal structure
Biochemical Analysis
Biochemical Properties
3-Cyclopropyl-2,2-dimethylpropanal plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of the compound . The cyclopropyl group in this compound imparts a high degree of strain, making it a reactive substrate for these enzymes. This interaction leads to the formation of hydroxylated metabolites and other oxidation products .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform involved . This binding interaction results in the formation of reactive intermediates that can further interact with other biomolecules, causing changes in gene expression and cellular function . The compound’s ability to form covalent adducts with proteins also contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and other oxidation products . The compound can also affect the activity of other metabolic enzymes, resulting in changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and ability to form covalent adducts with proteins . These properties affect its accumulation in specific tissues and cellular compartments, which in turn influences its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . It can also be found in other cellular compartments, including the mitochondria and nucleus, where it may exert additional effects on cellular function . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2,2-dimethylpropanal can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of cyclopropylmethyl bromide with 2,2-dimethylpropanal in the presence of a strong base like sodium hydride can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sodium hydroxide as catalysts.
Major Products Formed
Oxidation: 3-Cyclopropyl-2,2-dimethylpropanoic acid.
Reduction: 3-Cyclopropyl-2,2-dimethylpropanol.
Substitution: Various substituted cyclopropyl derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2,2-dimethylpropanoic acid
- 3-Cyclopropyl-2,2-dimethylpropanol
- Cyclopropylmethyl ketone
Uniqueness
3-Cyclopropyl-2,2-dimethylpropanal is unique due to its combination of a cyclopropyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds that may lack one of these features.
Properties
IUPAC Name |
3-cyclopropyl-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,6-9)5-7-3-4-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSQEJRHEADYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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